Tabac

Hepatosplenography Biodistribution Reticuloendothelial System

Tabac (CAS 78969-69-4), also designated as 2,4,6-triiodo-3-acetamidobenzoic acid (N-cyclohexylcarbamyloxy)ethyl ester, is a synthetic triiodinated aromatic compound classified as an intravenous hepatosplenography contrast agent. Its molecular formula is C18H21I3N2O5 with a molecular weight of 726.1 g/mol.

Molecular Formula C18H21I3N2O5
Molecular Weight 726.1 g/mol
CAS No. 78969-69-4
Cat. No. B1216773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabac
CAS78969-69-4
Synonyms2,4,6-triiodo-3-acetamidobenzoic acid (N-cyclohexylcarbamyloxy)ethyl ester
TABAC
Molecular FormulaC18H21I3N2O5
Molecular Weight726.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1I)C(=O)OCCOC(=O)NC2CCCCC2)I)I
InChIInChI=1S/C18H21I3N2O5/c1-10(24)22-16-13(20)9-12(19)14(15(16)21)17(25)27-7-8-28-18(26)23-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,22,24)(H,23,26)
InChIKeyWNUUWQUNTSGWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tabac (CAS 78969-69-4): Triiodinated Hepatosplenography Contrast Agent – Baseline Identity and Classification


Tabac (CAS 78969-69-4), also designated as 2,4,6-triiodo-3-acetamidobenzoic acid (N-cyclohexylcarbamyloxy)ethyl ester, is a synthetic triiodinated aromatic compound classified as an intravenous hepatosplenography contrast agent [1]. Its molecular formula is C18H21I3N2O5 with a molecular weight of 726.1 g/mol [1]. Unlike conventional non-ionic monomeric contrast media that distribute freely in the extracellular fluid and undergo rapid renal excretion, Tabac was specifically designed as a particulate suspension to exploit reticuloendothelial system (RES) uptake for liver- and spleen-specific imaging [2].

Why Tabac (CAS 78969-69-4) Cannot Be Replaced by Generic Iodinated Contrast Agents in Liver-Targeted Research


Generic substitution with conventional triiodinated contrast agents such as Iohexol, Iopamidol, or Iopromide is scientifically invalid for applications requiring hepatosplenic targeting. Conventional agents are designed as non-particulate, extracellular fluid markers that exhibit negligible organ uptake and are almost entirely excreted unchanged via the kidneys within 24 hours [1]. In contrast, Tabac is formulated as an intravenous suspension whose particulate nature enables selective phagocytosis by Kupffer cells in the liver, achieving approximately 70% of the administered dose concentrated in the liver at peak uptake [2]. This fundamental divergence in biodistribution and mechanism of action renders in-class substitution inappropriate for studies predicated on liver- or spleen-specific imaging, pharmacokinetic modeling of RES-targeted delivery, or comparative toxicology of particulate contrast formulations.

Quantitative Differentiation of Tabac (CAS 78969-69-4) Against Conventional Triiodinated Contrast Agents: Head-to-Head and Cross-Study Evidence


Liver-Specific Accumulation: Tabac Achieves 70% Hepatic Uptake vs. Negligible Organ Retention of Iohexol

In rat biodistribution studies, intravenous administration of 131I-labeled Tabac suspension resulted in hepatic accumulation of approximately 70% of the total injected dose at the peak uptake region, occurring between 15 minutes and 2 hours post-injection [1]. By 24 hours, liver content declined to approximately 8% of the administered dose [1]. In contrast, Iohexol—a representative non-ionic monomeric contrast agent—undergoes no detectable organ accumulation in rats, rabbits, or dogs; only 5% of the dose appears in feces (indicative of minimal hepatobiliary excretion), with the remainder excreted unchanged in urine [2].

Hepatosplenography Biodistribution Reticuloendothelial System Contrast Media

Pharmacokinetic Modeling: Tabac Exhibits Biphasic Kinetics with Tissue Compartment Retention; Iohexol Follows Simple Renal Clearance

Tabac's blood concentration-time profile in rats conforms to a two-compartment open model, described by the equation C = 5.51e^(-0.0583t) + 0.245e^(-0.00221t) [1]. The rate constant for forward transport from the central to the peripheral (tissue) compartment (K12) is 5.6-fold greater than the reverse transport rate constant (K21), indicating rapid and preferential distribution into the liver compartment [1]. In comparison, Iohexol exhibits a one-compartment pharmacokinetic profile with a distribution volume limited to the extracellular space and an elimination half-life of approximately 2 hours in humans, with over 99% excreted unchanged in urine within 24 hours [2].

Pharmacokinetics Two-Compartment Model Contrast Agent Clearance Hepatobiliary Excretion

Iodine Content and Radiopacity: Tabac Delivers 52.4% Organically Bound Iodine vs. 46.4–49% for Common Non-Ionic Monomers

Tabac possesses a molecular formula of C18H21I3N2O5 with a molecular weight of 726.1 g/mol, yielding an organically bound iodine content of approximately 52.4% (w/w) [1]. This exceeds the iodine content of widely used non-ionic monomeric contrast agents: Iohexol (C19H26I3N3O9, MW 821.14) contains 46.4% iodine [2]; Iopamidol (C17H22I3N3O8, MW 777.09) contains 49.0% iodine; and Iopromide (C18H24I3N3O8, MW 791.11) contains 48.1% iodine .

Radiopacity Iodine Content Contrast Enhancement Physicochemical Properties

Elimination Route Partitioning: Tabac Exhibits Balanced Hepatobiliary (26.7%) and Renal (44.7%) Excretion vs. Predominantly Renal Clearance of Conventional Agents

Over 96 hours following intravenous administration of 131I-labeled Tabac suspension to rats, 44.7% of the administered radioactivity was recovered in urine and 26.7% in feces, yielding a cumulative excretion of 71.4% [1]. This balanced dual-excretion profile contrasts sharply with conventional non-ionic monomeric agents: Iohexol is excreted 95–99% via urine in rats, with only 1–5% appearing in feces [2]; similarly, Iopamidol and Iopromide exhibit >90% renal elimination in preclinical models.

Excretion Pathway Hepatobiliary Clearance Renal Clearance Mass Balance

Formulation-Dependent Mechanism: Tabac Relies on Particulate RES Uptake, Not Passive Extracellular Distribution, Enabling Kupffer Cell Imaging

Autoradiographic localization studies using 125I-labeled Tabac suspension in rats demonstrated that silver grains are concentrated in and around hepatic Kupffer cells, confirming phagocytic uptake by the reticuloendothelial system as the primary mechanism of liver accumulation [1]. Conventional triiodinated contrast agents such as Iohexol, Iopamidol, and Iopromide are formulated as true aqueous solutions; they distribute passively in the extracellular fluid compartment without cellular internalization and are not retained by any organ [2]. This mechanistic dichotomy is supported by the absence of any detectable organ absorption for Iohexol in multiple species [2].

Reticuloendothelial System Kupffer Cells Particulate Contrast Autoradiography

Physicochemical Property Differentiation: Tabac Exhibits Distinct Density and Thermal Stability Relative to Non-Ionic Monomer Benchmarks

Tabac exhibits a density of 2.1 g/cm³, a boiling point of 700.1°C at 760 mmHg, and a flash point of 377.2°C . In comparison, Iohexol has a reported density of approximately 2.0 g/cm³ (calculated) and a melting point of 180°C (decomposition) rather than a defined boiling point . Iopromide has a density of 2.173 g/cm³ and a boiling point of 840.9±65.0°C at 760 mmHg . The cyclohexyl carbamoyloxy ethyl ester side chain of Tabac confers distinct thermal behavior and may influence suspension formulation stability relative to the dihydroxypropyl-substituted dicarboxamide structure of conventional non-ionic monomers.

Physicochemical Properties Density Thermal Stability Formulation Science

Optimal Research and Procurement Applications for Tabac (CAS 78969-69-4) Based on Verified Differential Evidence


Liver-Targeted Pharmacokinetic and Biodistribution Modeling Studies

Tabac is uniquely suited for preclinical studies requiring quantitative assessment of liver-specific drug delivery. Its ~70% hepatic accumulation at peak uptake [1] and two-compartment pharmacokinetic profile with a K12/K21 ratio of 5.6 [1] provide a well-characterized benchmark for modeling reticuloendothelial system (RES) uptake kinetics. Researchers investigating nanoparticle formulations, liposomal drug delivery, or liver-targeted prodrugs can use Tabac as a reference standard for RES-mediated clearance. Procurement justification: No conventional triiodinated contrast agent (e.g., Iohexol, Iopamidol) exhibits this biodistribution pattern; substitution would invalidate comparative pharmacokinetic analysis.

Kupffer Cell Function and RES Activity Imaging Studies

Autoradiographic evidence demonstrates that Tabac suspension particles are phagocytosed by hepatic Kupffer cells [2], making it a functional probe for assessing RES activity. This application is particularly relevant for studies of liver disease progression, cirrhosis, or drug-induced hepatic dysfunction where Kupffer cell activity is altered. In contrast, Iohexol and related agents show no cellular internalization and no organ retention [3], rendering them entirely unsuitable for RES functional assessment. Procurement of Tabac is essential for maintaining experimental validity in studies predicated on RES-mediated contrast localization.

Dual-Excretion Pathway (Hepatobiliary + Renal) Pharmacokinetic Studies

Tabac's balanced excretion profile—44.7% renal and 26.7% fecal over 96 hours in rats [1]—makes it a valuable tool for investigating drug disposition in hepatic impairment models. Conventional contrast agents are almost exclusively renally excreted (≥95% for Iohexol) [3], limiting their utility in studies where hepatobiliary clearance is a variable of interest. Researchers studying the impact of liver disease, cholestasis, or drug-drug interactions on biliary excretion pathways should select Tabac over generic alternatives.

Analytical Method Development and Reference Standard for Triiodinated Contrast Agent Analysis

Tabac's distinct physicochemical properties—including its 52.4% iodine content [4], density of 2.1 g/cm³ , and unique cyclohexyl carbamoyloxy ester side chain—make it a suitable reference compound for developing and validating analytical methods (HPLC, LC-MS, ICP-MS) for triiodinated contrast agent detection. Its structural differentiation from the dihydroxypropyl-substituted dicarboxamide class (Iohexol, Iopamidol, Iopromide) provides orthogonal selectivity in chromatographic separations, supporting method specificity validation for environmental monitoring of iodinated contrast media in water systems [5].

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